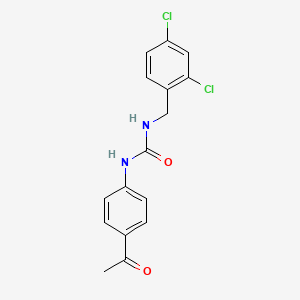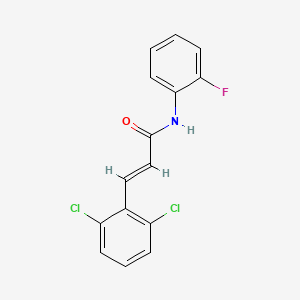![molecular formula C13H14N2O4S B5754936 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide, commonly known as MSRA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its ability to inhibit certain enzymes and has shown promise in treating various diseases.
作用机制
The mechanism of action of MSRA involves the inhibition of certain enzymes, including histone deacetylases and carbonic anhydrases. By inhibiting these enzymes, MSRA can modulate gene expression and regulate pH in the body. This mechanism of action has been studied in various diseases and has shown promise as a potential therapeutic approach.
Biochemical and Physiological Effects:
MSRA has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate gene expression, regulate pH, and inhibit tumor growth in cancer cells. MSRA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MSRA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. MSRA is also stable in various conditions and can be easily synthesized in large quantities. However, MSRA also has limitations for lab experiments. It can be toxic at high concentrations and may have off-target effects on other enzymes in the body.
未来方向
There are several future directions for research on MSRA. One area of research is to further investigate its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is to develop more specific inhibitors of histone deacetylases and carbonic anhydrases, which may have fewer off-target effects than MSRA. Additionally, further studies are needed to investigate the toxicity and safety of MSRA in vivo and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, MSRA is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. Its mechanism of action involves the inhibition of certain enzymes, and it has shown promise in treating various diseases. MSRA has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, MSRA is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
合成方法
The synthesis of MSRA involves the reaction of 3-nitro-4-methylsulfonylaniline with furfurylamine in the presence of a catalyst. This reaction results in the formation of MSRA as a white solid. The synthesis method has been optimized to increase the yield and purity of the compound.
科学研究应用
MSRA has been studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. Histone deacetylases are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic benefits in cancer, neurodegenerative diseases, and inflammatory disorders. Carbonic anhydrases are involved in the regulation of pH in the body, and their inhibition has been shown to have therapeutic benefits in glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15(20(2,17)18)11-6-3-5-10(9-11)14-13(16)12-7-4-8-19-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGDQBVRUZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
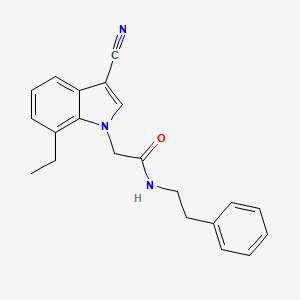

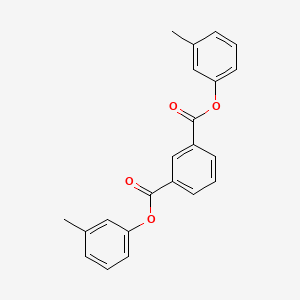
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
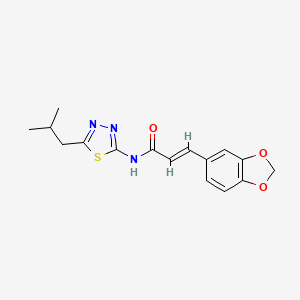
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
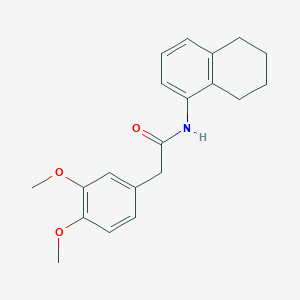

![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
